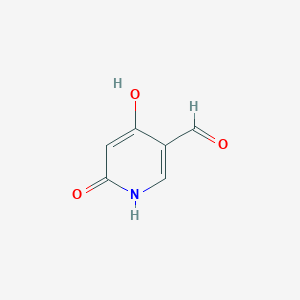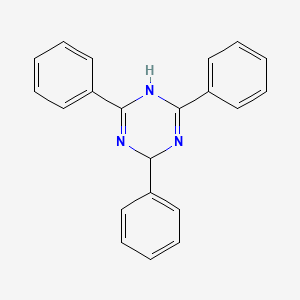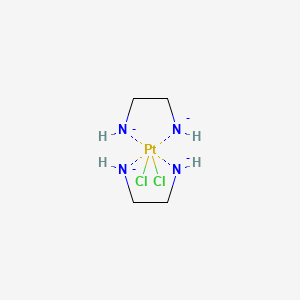
Platinum(2+), dichloride, cis-lambda-(+)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum(2+), dichloride, cis-lambda-(+)- is a coordination compound of platinum It is known for its square planar geometry, which is a common feature of platinum(II) complexes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(2+), dichloride, cis-lambda-(+)- typically involves the reaction of platinum(II) salts with chloride ions under controlled conditions. One common method is the reaction of potassium tetrachloroplatinate(II) with hydrochloric acid, which yields the desired cis isomer. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the cis isomer over the trans isomer.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and purity of the final product. The industrial process may also involve additional purification steps, such as recrystallization or chromatography, to achieve the desired level of purity.
化学反应分析
Types of Reactions
Platinum(2+), dichloride, cis-lambda-(+)- undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo ligand substitution reactions, where the chloride ligands are replaced by other ligands such as ammonia or ethylenediamine.
Oxidation and Reduction Reactions: It can participate in redox reactions, where the platinum center is either oxidized to platinum(IV) or reduced to platinum(0).
Coordination Reactions: The compound can form coordination complexes with various ligands, leading to the formation of new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include ammonia, ethylenediamine, and various organic ligands. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of chloride ligands with ammonia can yield cisplatin, a well-known chemotherapy drug.
科学研究应用
Platinum(2+), dichloride, cis-lambda-(+)- has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various platinum complexes and as a catalyst in organic reactions.
Biology: The compound is studied for its interactions with biological molecules, such as DNA and proteins, which are relevant to its potential therapeutic applications.
Medicine: One of the most notable applications is in the development of chemotherapy drugs, such as cisplatin, which is used to treat various forms of cancer.
Industry: It is used in the production of high-purity platinum materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of Platinum(2+), dichloride, cis-lambda-(+)- involves its ability to form coordination complexes with biological molecules. In the case of cisplatin, the compound binds to DNA, causing cross-linking and disrupting the DNA structure. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The molecular targets and pathways involved in this process are critical for its therapeutic effects.
相似化合物的比较
Similar Compounds
Cisplatin: A well-known chemotherapy drug with a similar structure and mechanism of action.
Carboplatin: Another chemotherapy drug with a similar structure but different pharmacokinetic properties.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer.
Uniqueness
Platinum(2+), dichloride, cis-lambda-(+)- is unique due to its specific geometric arrangement and reactivity. Its ability to form stable coordination complexes with various ligands makes it a versatile compound for research and industrial applications. The cis configuration is particularly important for its biological activity, as it allows for effective binding to DNA and other biological targets.
属性
CAS 编号 |
28491-18-1 |
|---|---|
分子式 |
C4H12Cl2N4Pt-4 |
分子量 |
382.15 g/mol |
IUPAC 名称 |
2-azanidylethylazanide;dichloroplatinum |
InChI |
InChI=1S/2C2H6N2.2ClH.Pt/c2*3-1-2-4;;;/h2*3-4H,1-2H2;2*1H;/q2*-2;;;+2/p-2 |
InChI 键 |
MVUXXVKLMVGOCM-UHFFFAOYSA-L |
规范 SMILES |
C(C[NH-])[NH-].C(C[NH-])[NH-].Cl[Pt]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


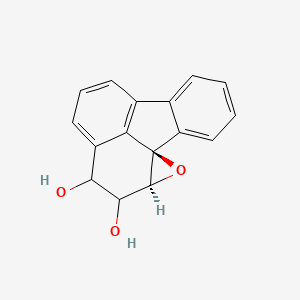
![methyl 2-[(4-fluorophenyl)sulfonylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14165991.png)
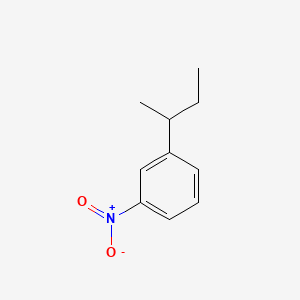
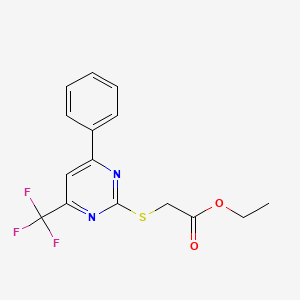

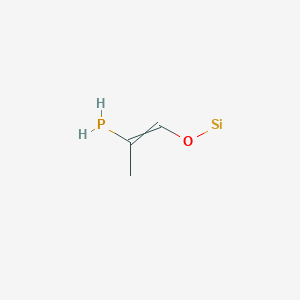
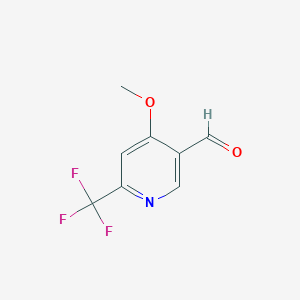
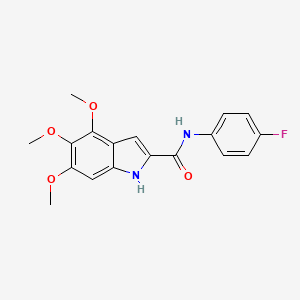
![2-[4-(2-Ethoxyphenoxy)quinazolin-1-ium-2-yl]phenolate](/img/structure/B14166037.png)
![1-Benzyl-2-(cyclohexylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14166051.png)
![Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate](/img/structure/B14166054.png)

